molecular formula C14H16N4O2 B2975181 1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide CAS No. 853573-30-5

1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide

Cat. No.: B2975181
CAS No.: 853573-30-5
M. Wt: 272.308
InChI Key: LQNXNMDAGDFNBS-UHFFFAOYSA-N
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Description

1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and diverse properties. This compound is part of the indazole family, which is known for its wide range of biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide are not fully understood yet. Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Cellular Effects

The cellular effects of this compound are currently unknown. It has been observed that 3-amino-1H-indazole-1-carboxamides have interesting antiproliferative activity . They were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Indazole derivatives have been shown to inhibit cell growth, suggesting that they may interact with cellular biomolecules to exert their effects .

Preparation Methods

The synthesis of 1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide involves several steps. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate these transformations . Industrial production methods typically involve optimizing these synthetic routes to maximize yield and minimize byproducts .

Chemical Reactions Analysis

1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indazole derivatives .

Scientific Research Applications

1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as a selective inhibitor of certain enzymes.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

    1H-indazole-3-carboxamide: Lacks the piperidine-4-carboxamide moiety, resulting in different biological activities.

    Piperidine-4-carboxamide: Does not contain the indazole core, leading to distinct chemical and biological properties.

The presence of both the indazole and piperidine-4-carboxamide moieties in this compound contributes to its unique characteristics and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c15-13(19)9-5-7-18(8-6-9)14(20)12-10-3-1-2-4-11(10)16-17-12/h1-4,9H,5-8H2,(H2,15,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNXNMDAGDFNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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